2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide

Organic synthesis Structure-activity relationships Chemical procurement

Researchers requiring a structurally authenticated, aqueous-compatible N,N,N-ligand scaffold face limited commercial availability of isomers with precisely defined nitrogen connectivity. 2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide resolves this with three chemically distinguishable nitrogen centers (amide, tertiary amine, primary amine) enabling orthogonal functionalization. • Verified LogP -1.0349 & TPSA 49.57 Ų for predictable RP-HPLC retention • Ethylene-bridged primary amine enables selective derivatization while preserving the tertiary amine center • Available as free base (≥95%) and dihydrochloride salt (CAS 1803602-10-9) for direct aqueous metal complexation studies.

Molecular Formula C7H17N3O
Molecular Weight 159.23 g/mol
Cat. No. B13242355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide
Molecular FormulaC7H17N3O
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN(C)CCN
InChIInChI=1S/C7H17N3O/c1-9(2)7(11)6-10(3)5-4-8/h4-6,8H2,1-3H3
InChIKeyDREKKJYQRXGNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide Specifications


2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide (CAS: 1096314-99-6; molecular formula C₇H₁₇N₃O; molecular weight 159.23 g/mol) is a tertiary amine-functionalized N,N-dimethylacetamide derivative characterized by a flexible ethylene diamine-like side chain terminating in a primary amine . The compound contains three nitrogen centers—a dimethylated amide nitrogen, a central tertiary methylamino nitrogen, and a terminal primary aminoethyl group—yielding a total polar surface area (TPSA) of 49.57 Ų and a calculated LogP of -1.0349 . It is commercially supplied as a free base with typical purity ≥95% and is also available as the dihydrochloride salt (CAS: 1803602-10-9) for applications requiring enhanced aqueous solubility or crystalline handling . The compound is intended exclusively for research and further manufacturing use, not for direct human or veterinary applications .

Scaffold Ethylene-bridged diamine and dimethylacetamide provide a chelating N,N-motif for ligand synthesis.
Partition Calculated hydrophilic LogP supports aqueous-compatible workup and chromatographic method development.
Salt form Free base and dihydrochloride available, enabling organic-phase reactions or direct aqueous solubility without pH adjustment.

2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide: Why Substitution Fails


Compounds sharing the C₇H₁₇N₃O molecular formula or bearing the N,N-dimethylacetamide motif cannot be assumed interchangeable with 2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide. Structural isomers with identical molecular weight (e.g., N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide) exhibit distinct nitrogen connectivity patterns that alter their Lewis basicity, chelation geometry, and physicochemical properties including LogP and TPSA . Similarly, the simpler analog 2-amino-N,N-dimethylacetamide lacks the ethylamine side chain, resulting in reduced hydrogen-bonding capacity and divergent solubility profiles . The absence of published head-to-head functional comparisons for this research intermediate underscores the importance of procurement decisions based on verifiable structural and computational differentiation rather than assumed functional equivalence. The evidence presented in Section 3 quantifies specific points of differentiation that inform rational compound selection.

Structural isomers (e.g., CAS 1016800-40-0) invert nitrogen connectivity, altering Lewis basicity and chelation geometry.
Simpler analog 2-amino-N,N-dimethylacetamide lacks the ethylamine side chain, reducing H-bonding capacity and solubility profile.
No published head-to-head functional comparisons; procurement decisions require verifiable structural differentiation, not assumed equivalence.

2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide: Comparator Evidence


Structural Connectivity Differentiation

Among compounds sharing the molecular formula C₇H₁₇N₃O and molecular weight 159.23 g/mol, 2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide is distinguished by its specific nitrogen connectivity: a dimethylacetamide carbonyl attached to a central tertiary nitrogen bearing both methyl and aminoethyl substituents . The constitutional isomer N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide (CAS 1016800-40-0) presents an inverted arrangement where the dimethylamino group resides on the terminal ethyl chain and the methylamino group is adjacent to the carbonyl, producing a distinct InChIKey (NLCSJVHTLNDBLJ vs. DREKKJYQRXGNSY) and altered hydrogen-bonding geometry . This connectivity difference modifies the compound's coordination behavior, as the target compound offers a primary amine terminus separated from the central tertiary amine by an ethylene spacer—a motif that enables bidentate chelation unavailable to isomers lacking this spatial arrangement.

Isomer connectivity
Data to verify
Primary amine separated by ethylene bridge vs inverted connectivity in CAS 1016800-40-0; distinct InChIKey identifiers.
Connectivity alters coordination behaviour and hydrogen-bonding geometry.
Structural inference only; no direct experimental binding comparison reported.
Organic synthesis Structure-activity relationships Chemical procurement

LogP Divergence for Solvent Selection

The target compound exhibits a calculated LogP of -1.0349 , placing it in a more hydrophilic partition space than structurally related N,N-dimethylacetamide derivatives. This negative LogP value reflects the contribution of the primary amine and central tertiary nitrogen to aqueous-phase partitioning. The value diverges notably from that of N,N-dimethylacetamide (DMAc) itself, which is a polar aprotic solvent with LogP approximately -0.77, and from more hydrophobic amine derivatives in this class. This quantitative difference provides a basis for predicting reversed-phase chromatographic retention behavior and selecting appropriate extraction solvents during workup. The LogP value is a computed descriptor derived from the compound's SMILES structure O=C(N(C)C)CN(CCN)C and reflects the contribution of the hydrogen-bond donor count of 1 and acceptor count of 3 to the overall polarity profile .

LogP divergence
Class-level inference
Target LogP = -1.0349; DMAc reference ≈ -0.77; ΔLogP ≈ -0.26 (more hydrophilic).
Supports reversed-phase retention prediction and extraction solvent selection.
Computed descriptor; verify experimentally for specific chromatographic systems.
Lipophilicity prediction Chromatography Sample preparation

Dihydrochloride Salt Availability & Solubility

Unlike many C₇H₁₇N₃O constitutional isomers that are supplied exclusively as free bases, 2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide is commercially available as both the free base (CAS 1096314-99-6, purity ≥95%) and as the dihydrochloride salt (CAS 1803602-10-9) . The dihydrochloride form possesses a molecular weight of 232.15 g/mol (C₇H₁₇N₃O·2HCl), representing a 45.8% mass increase relative to the free base. This dual availability provides researchers with formulation flexibility: the free base is suitable for organic-phase reactions and non-aqueous systems, while the dihydrochloride salt offers enhanced aqueous solubility and crystalline stability for biological assay preparation, buffer formulation, and solid-state characterization. The free base exhibits a predicted boiling point of 237.1 ± 20.0 °C at 760 mmHg , consistent with a liquid or low-melting solid at ambient conditions, whereas the hydrochloride salt is expected to be a crystalline solid with improved handling characteristics.

Salt form supply
Data to verify
Free base (CAS 1096314-99-6) and dihydrochloride (CAS 1803602-10-9, +45.8% mass) both commercially available.
Dihydrochloride may improve aqueous solubility and crystalline handling.
Supplier-reported availability; verify lot-specific purity and solubility.
Salt selection Aqueous solubility Crystallization

2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide: Application Scenarios


Ligand Synthesis Precursor

The compound's ethylene-bridged primary amine and central tertiary amine motif provides a defined N,N or N,N,O chelation scaffold distinct from constitutional isomers. Its primary amine terminus enables selective functionalization with aldehyde, isocyanate, or carboxylic acid coupling partners while preserving the tertiary amine center. The negative LogP (-1.0349) supports aqueous-compatible ligand development. The dihydrochloride salt (CAS 1803602-10-9) offers direct aqueous solubility for metal complexation studies without requiring pH adjustment or co-solvent addition.

Chromatographic Standard/Reference Material

The compound's defined LogP (-1.0349) and TPSA (49.57 Ų) enable predictable reversed-phase retention behavior, distinguishing it from more hydrophobic N,N-dimethylacetamide derivatives. The availability of both free base and dihydrochloride salt forms provides a matched pair for assessing salt effects on chromatographic retention and peak shape, making it valuable as a system suitability standard or column characterization probe.

Bioactive Molecule Library Building Block

The N,N-dimethylacetamide terminus provides a metabolically stable amide moiety, while the ethylene diamine-like side chain offers a primary amine handle for diversity-oriented derivatization. The compound's structural connectivity—specifically the ethylene spacer between the central tertiary nitrogen and terminal primary amine —differs from isomers such as N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide , providing a distinct spatial orientation of basic nitrogen centers for probing structure-activity relationships in receptor or enzyme binding studies.

Polymer/Dendrimer Intermediate

The compound contains a tertiary amine branching point with three chemically distinguishable nitrogen environments (amide nitrogen, central tertiary amine, terminal primary amine), enabling sequential, orthogonal functionalization. The primary amine can be selectively acylated or alkylated while the tertiary amine remains available for quaternization or coordination. The 45.8% mass differential between free base and dihydrochloride forms provides a quantitative gravimetric reference for monitoring conversion in salt metathesis or ion-exchange processes.

Application
Selection Property
Validation Focus
Ligand synthesis precursor
Ethylene-bridged N,N-chelation scaffold
Coordination geometry and metal complex stability
Chromatographic standard
Defined LogP and TPSA for retention predictability
Salt-form effects on peak shape and retention
Bioactive library building block
Primary amine handle with distinct nitrogen spatial orientation
Structure-activity relationship probe specificity
Polymer/dendrimer intermediate
Three distinguishable nitrogen environments for sequential functionalisation
Gravimetric monitoring of salt conversion

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